molecular formula C16H25BO3 B2444295 4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane CAS No. 2139400-49-8

4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B2444295
CAS No.: 2139400-49-8
M. Wt: 276.18
InChI Key: GGQMHIHUTGIIPK-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane is a boronic ester compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method is the rhodium-catalyzed hydroboration of allyl phenyl sulfone, which results in the formation of the desired boronic ester . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and quality control are crucial in industrial settings to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

    Substitution: It participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium perborate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents like ethanol or water.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Biaryl compounds or substituted alkenes.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.

    Industry: Used in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane is unique due to its specific substituents, which confer distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-12(2)18-11-13-8-7-9-14(10-13)17-19-15(3,4)16(5,6)20-17/h7-10,12H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQMHIHUTGIIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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